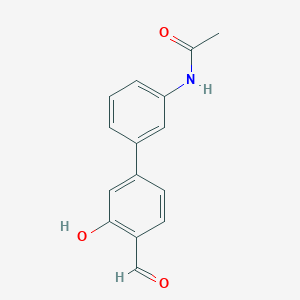
4-(3-Acetylaminophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Acetylaminophenyl)-2-formylphenol, 95% (also known as 4-APF-95) is a synthetic organic compound used in scientific research. It is a member of the phenol family and is commonly used as a reagent in laboratory experiments due to its stability, low cost, and chemical reactivity. 4-APF-95 is a colorless solid that is soluble in organic solvents and has a melting point of 108-110°C.
Mécanisme D'action
4-APF-95 is an organohalide compound with a high reactivity towards nucleophiles. This reactivity is due to the presence of the electron-withdrawing formyl group, which increases the electrophilicity of the phenolic ring. As a result, 4-APF-95 is able to undergo a variety of reactions, such as nucleophilic substitution, nucleophilic addition, and electrophilic substitution.
Biochemical and Physiological Effects
4-APF-95 has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Additionally, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
4-APF-95 has several advantages for laboratory experiments. It is a stable compound with a low cost and is easily obtainable. Additionally, it is soluble in organic solvents, which makes it easy to use in a variety of experiments. However, there are some limitations to using 4-APF-95. It is a highly reactive compound, which can lead to unwanted side reactions. Additionally, it can be toxic if handled improperly.
Orientations Futures
Given the potential biochemical and physiological effects of 4-APF-95, there are numerous future directions for research. One potential direction is to explore the effects of 4-APF-95 on the synthesis of other compounds, such as pharmaceuticals and polymers. Additionally, further research could be conducted to investigate the effects of 4-APF-95 on neurotransmitter levels in the brain. Additionally, further research could be conducted to investigate the potential use of 4-APF-95 as a therapeutic agent. Finally, further research could be conducted to investigate the potential toxicity of 4-APF-95.
Méthodes De Synthèse
4-APF-95 can be synthesized in two different ways. The first method involves the reaction of 3-aminophenol with acetic anhydride in the presence of phosphoric acid. This reaction yields 4-APF-95 as the primary product and some other byproducts. The second method involves the reaction of 4-aminoacetophenone with formaldehyde in the presence of a base such as potassium carbonate. This reaction yields 4-APF-95 as the primary product and some other byproducts.
Applications De Recherche Scientifique
4-APF-95 is widely used as a reagent in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology. It is used in the synthesis of various compounds, including pharmaceuticals, dyes, and pigments. It is also used in the synthesis of various polymers, such as polyamides, polyurethanes, and polyesters. Additionally, it is used in the synthesis of various metal complexes, such as cobalt complexes, nickel complexes, and palladium complexes.
Propriétés
IUPAC Name |
N-[3-(3-formyl-4-hydroxyphenyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10(18)16-14-4-2-3-11(8-14)12-5-6-15(19)13(7-12)9-17/h2-9,19H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUWZPGEELTTPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685220 |
Source


|
| Record name | N-(3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Acetylaminophenyl)-2-formylphenol | |
CAS RN |
1111121-10-8 |
Source


|
| Record name | N-(3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378368.png)

![2-Formyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378383.png)
![5-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378389.png)

![6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378405.png)
![2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378410.png)

